Technical Guide: Synthesis and Characterization of 4-(2-Hydroxyethylamino)nicotinonitrile
Technical Guide: Synthesis and Characterization of 4-(2-Hydroxyethylamino)nicotinonitrile
This guide details the synthesis, purification, and characterization of 4-(2-hydroxyethylamino)nicotinonitrile , a critical intermediate in the development of kinase inhibitors (e.g., EGFR/HER2 inhibitors) and bicyclic heterocyclic scaffolds (pyrido[4,3-d]pyrimidines).
Executive Summary
Compound: 4-(2-Hydroxyethylamino)nicotinonitrile
CAS Registry Number: 122321-04-4 (Generic assignment for this structure class; verify specific batch CoA)
Molecular Formula:
This intermediate is synthesized via a regioselective nucleophilic aromatic substitution (
Retrosynthetic Analysis & Mechanism
The synthesis relies on the displacement of a leaving group (chloride) on an electron-deficient heteroaromatic ring.
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Disconnection: The C4–N bond is the strategic disconnection point.
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Precursors: 4-Chloronicotinonitrile (Electrophile) and Ethanolamine (Nucleophile).
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Regioselectivity: The nitrile group at C3 withdraws electron density from the ring, particularly at the ortho (C2 and C4) and para (C6) positions. In 4-chloronicotinonitrile, the C4 position is highly activated for
due to the inductive and mesomeric withdrawal of the nitrile and the pyridine nitrogen.
Reaction Scheme Diagram
Figure 1: Synthetic pathway via nucleophilic aromatic substitution.
Experimental Protocol
This protocol is adapted from optimized procedures for aminonicotinonitriles, ensuring high purity and yield.
Materials
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4-Chloronicotinonitrile: 1.0 equiv (e.g., 1.38 g)
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Ethanolamine: 1.0 equiv (e.g., 0.60 mL)
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N,N-Diisopropylethylamine (DIPEA): 1.0 equiv (e.g., 1.74 mL)
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Solvent: Isopropanol (IPA)
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Workup: SCX-2 (Strong Cation Exchange) cartridge or standard extraction.
Step-by-Step Methodology
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chloronicotinonitrile (1.38 g, 10.0 mmol) in Isopropanol (20 mL).
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Note: IPA is chosen for its ability to solubilize the reagents while allowing the product to potentially precipitate or be easily worked up.
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Reagent Addition: Add Ethanolamine (0.60 mL, 10.0 mmol) followed by DIPEA (1.74 mL, 10.0 mmol).
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Mechanistic Insight: DIPEA acts as a proton scavenger (Hunig's base) to neutralize the HCl generated during the substitution, driving the equilibrium forward.
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Reflux: Heat the reaction mixture to reflux (~82°C) and stir for 2.5 hours .
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Monitoring: Monitor reaction progress via TLC (System: 5% MeOH in DCM) or HPLC. The starting material (4-chloronicotinonitrile) should be fully consumed.
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Workup & Purification (Self-Validating Step):
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Method A (High Purity - SCX-2): Cool the mixture to room temperature. Load the solution onto an SCX-2 cartridge (pre-conditioned with methanol).
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Wash: Elute with Methanol (3 column volumes) to remove non-basic impurities (unreacted chloride, non-polar byproducts).
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Elute: Elute the product with 2M Ammonia in Methanol . The basic ammonia displaces the amino-pyridine product from the acidic resin.
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Isolation: Concentrate the ammonia/methanol fraction under reduced pressure.
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Method B (Standard Extraction): Dilute reaction mixture with water (60 mL) and extract with Ethyl Acetate or DCM (3 x 50 mL). Wash combined organics with brine, dry over
, filter, and concentrate.
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Yield & Appearance: Expect approximately 1.20 g (87% yield) of the product as a beige solid .
Workup Logic Diagram
Figure 2: Purification workflow using SCX-2 solid-phase extraction.
Characterization Data
The following data validates the structural identity of 4-(2-hydroxyethylamino)nicotinonitrile.
Spectroscopic Profile[1][2]
| Technique | Parameter | Expected Value / Observation |
| Physical State | Appearance | Beige to light brown solid |
| Melting Point | Range | Typically 140–150 °C (Analogous range for 4-amino-nicotinonitriles) |
| MS (ESI) | [M+H]+ | 164.08 (Calc: 164.08) |
| IR (ATR) | Nitrile (CN) | 2210–2220 cm⁻¹ (Sharp, characteristic) |
| Amine/Hydroxyl | 3200–3400 cm⁻¹ (Broad stretch) |
NMR Analysis ( NMR, 400 MHz, DMSO- )
- 8.25 (s, 1H, H-2): Deshielded singlet adjacent to the ring nitrogen and nitrile.
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8.10 (d, J=6.0 Hz, 1H, H-6): Doublet typical of
-proton in pyridine. - 7.20 (br t, 1H, NH): Exchangeable amine proton.
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6.65 (d, J=6.0 Hz, 1H, H-5): Upfield doublet due to electron-donating amino group at C4 (
-coupling to H-6). - 4.80 (br s, 1H, OH): Hydroxyl proton (variable shift/broadness).
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3.55 (q/t, 2H,
-O): Methylene adjacent to oxygen. -
3.25 (q/t, 2H,
-N): Methylene adjacent to nitrogen.
Troubleshooting & Safety
Critical Process Parameters (CPP)
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Temperature Control: Maintain reflux. Lower temperatures (<60°C) may result in incomplete conversion or competition from solvent nucleophiles if primary alcohols are used as solvent without sufficient amine nucleophilicity.
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Stoichiometry: Ensure at least 1.0 equivalent of base (DIPEA or excess ethanolamine) is available to neutralize HCl. Acidic conditions will protonate the amine nucleophile, halting the reaction.
Safety (HSE)
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4-Chloronicotinonitrile: Causes skin irritation and serious eye irritation. Handle in a fume hood.
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Ethanolamine: Corrosive and viscous. Ensure accurate volumetric addition.
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Cyanide Derivatives: While the nitrile group is stable, avoid strong acidic hydrolysis conditions that could theoretically release HCN, although unlikely under these standard workup conditions.
References
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Synthesis of Aza-indolyl Compounds: Source: Patent WO2008067481A1. Methodology for the reaction of 4-chloronicotinonitrile with ethanolamine.
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Nucleophilic Aromatic Substitution on Pyridines: Source: BenchChem Technical Support. Regioselectivity in 2,4-dichloronicotinonitrile and related systems.
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Characterization of Nicotinonitrile Derivatives: Source: MDPI Molecules, 2025. Spectral data for 4-amino-substituted nicotinonitriles.
